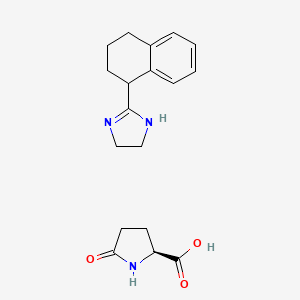
Einecs 300-796-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-796-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of Einecs 300-796-2 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Einecs 300-796-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 300-796-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It may be used in drug development and pharmacological research.
Mecanismo De Acción
The mechanism of action of Einecs 300-796-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Comparación Con Compuestos Similares
Einecs 300-796-2 can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
93963-53-2 |
|---|---|
Fórmula molecular |
C18H23N3O3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2.C5H7NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;7-4-2-1-3(6-4)5(8)9/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
KOUGRVVOGVFXJI-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


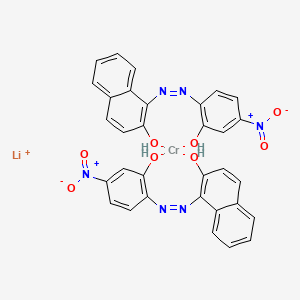
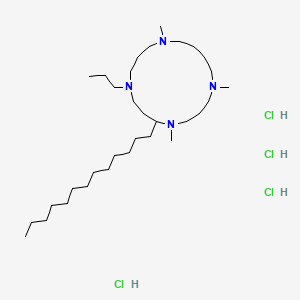
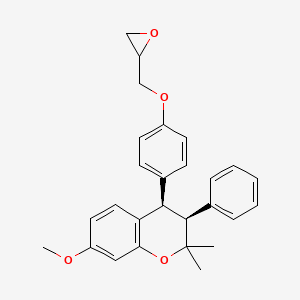
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
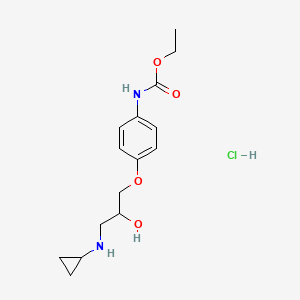
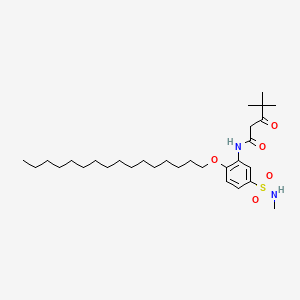
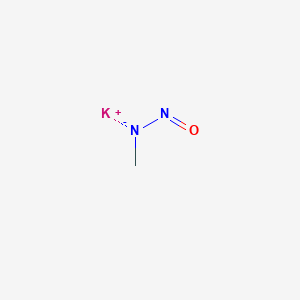
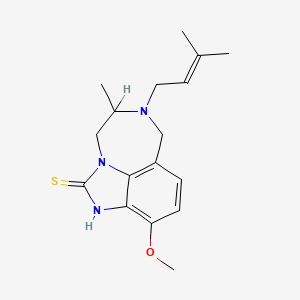
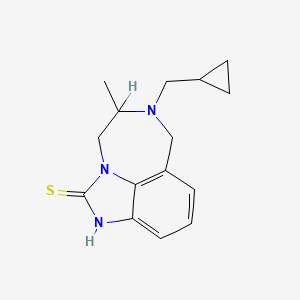
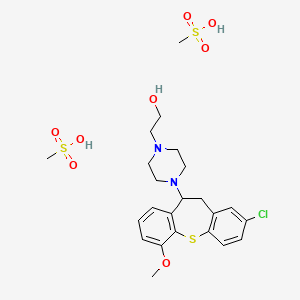
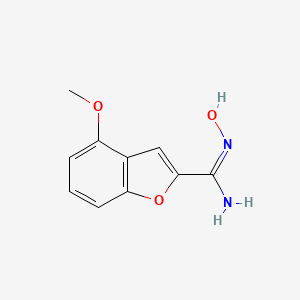
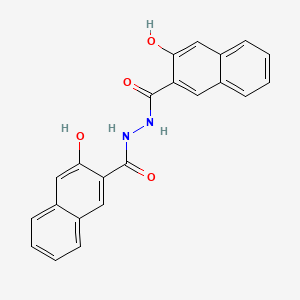
![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
